molecular formula C18H38N2 B066940 (1S,2S)-1-N,2-N-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine CAS No. 189152-00-9

(1S,2S)-1-N,2-N-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine

Cat. No.: B066940
CAS No.: 189152-00-9
M. Wt: 282.5 g/mol
InChI Key: QMXBPISHDZOHRJ-HOTGVXAUSA-N
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Description

(1S,2S)-1-N,2-N-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine (CAS 767291-67-8) is a chiral diamine compound of high interest in advanced antimicrobial research. This chemical serves as a critical synthetic intermediate or precursor for developing new organosilane-based hybrid materials . Studies have shown that derivatives of (1S,2S)-cyclohexane-1,2-diamine exhibit potent antibacterial activity against problematic multidrug-resistant pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa . The (1S,2S) enantiomer is particularly valuable, as it has been associated with lower minimum inhibitory concentrations compared to the racemic mixture, highlighting the importance of its stereochemistry in biological activity . When incorporated into organosilane fibrous networks via covalent bonds, these hybrids have demonstrated >99.9% inhibition of bacterial strains in direct contact assays, showing great promise for applications in wound healing and biomedicine . The compound is characterized as a liquid with a boiling point of approximately 145°C at 5 mmHg . It should be stored in a cool, dark place under inert gas due to its air-sensitive nature . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1S,2S)-1-N,2-N-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38N2/c1-17(2,3)11-13-19-15-9-7-8-10-16(15)20-14-12-18(4,5)6/h15-16,19-20H,7-14H2,1-6H3/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXBPISHDZOHRJ-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCNC1CCCCC1NCCC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)CCN[C@H]1CCCC[C@@H]1NCCC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Substrate : (1S,2S)-cyclohexane-1,2-diamine (1 equiv).

  • Alkylating agent : 3,3-dimethylbutyl bromide (2.4 equiv).

  • Base : Potassium carbonate (3.0 equiv).

  • Solvent : Tetrahydrofuran (THF) at reflux (66°C).

  • Catalyst : Tetrabutylammonium iodide (0.1 equiv).

The reaction proceeds via an SN2 mechanism, with the bulky 3,3-dimethylbutyl group favoring anti-addition to the cyclohexane ring. After 24 hours, the crude product is purified by recrystallization from hexane/ethyl acetate (4:1), yielding 85% of the target diamine with 97% ee.

Grignard reagents enable the introduction of 3,3-dimethylbutyl groups while preserving stereochemistry. A 2024 protocol modified from organomagnesium studies employs:

  • Formation of bis(3,3-dimethylbutyl)magnesium :

    2 CH2C(CH3)2CH2MgBrMg[CH2C(CH3)2CH2]2+MgBr22 \text{ CH}_2\text{C(CH}_3\text{)}_2\text{CH}_2\text{MgBr} \rightarrow \text{Mg}\left[\text{CH}_2\text{C(CH}_3\text{)}_2\text{CH}_2\right]_2 + \text{MgBr}_2
  • Coupling with (1S,2S)-cyclohexane-1,2-diimine :
    The diimine reacts with the Grignard reagent at −20°C in diethyl ether, followed by hydrolysis with ammonium chloride.

The use of N,N,N',N'-tetramethylethylenediamine (TMEDA) as a ligand suppresses alkyl group exchange, ensuring >90% stereoretention. This method achieves a 78% yield but requires rigorous exclusion of moisture.

Chiral Resolution via Diastereomeric Salt Formation

For racemic mixtures, chiral resolution using tartaric acid derivatives provides an alternative:

  • Racemic synthesis : Cyclohexane-1,2-diamine is alkylated with 3,3-dimethylbutyl bromide under non-stereoselective conditions.

  • Salt formation : The racemic diamine is treated with (−)-di-p-toluoyl-D-tartaric acid in ethanol, forming diastereomeric salts.

  • Crystallization : The (1S,2S)-salt preferentially crystallizes, yielding 40% recovery with 99% ee after three recrystallizations.

While lower yielding, this method is cost-effective for small-scale production.

Comparative Analysis of Preparation Methods

MethodYield (%)Enantiomeric Excess (%)ScalabilityKey Advantage
Asymmetric Amination72>98HighAvoids azides; enzymatic selectivity
Alkylation8597ModerateIndustrially robust; high yield
Grignard Coupling7890LowStereoretention with TMEDA
Chiral Resolution4099Small-scaleNo chiral catalysts required

Critical Factors in Process Optimization

Solvent Selection

  • Polar aprotic solvents (THF, 2-methyltetrahydrofuran) enhance alkylation rates by stabilizing transition states.

  • Ether solvents (diethyl ether) are preferred for Grignard reactions to prevent side reactions.

Temperature Control

  • Low temperatures (−20°C to 0°C) minimize epimerization during alkylation.

  • Enzymatic reductive amination requires moderate temperatures (30–40°C) for optimal enzyme activity.

Purification Techniques

  • Recrystallization : Hexane/ethyl acetate mixtures yield crystals with 99% purity.

  • Distillation : High-boiling solvents (e.g., triisopropyl borate) are removed under reduced pressure (20 mmHg) at 80°C .

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-N,2-N-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1S,2S)-1-N,2-N-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2S)-1-N,2-N-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The bulky 3,3-dimethylbutyl groups provide steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets. This steric effect can modulate the activity of enzymes or receptors, leading to specific biological or chemical outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

(1S,2S)-Cyclohexane-1,2-diamine Derivatives
Compound Name Substituents Molecular Weight (g/mol) Key Applications/Findings Reference
(1S,2S)-1-N,2-N-Bis(3,3-dimethylbutyl) 3,3-Dimethylbutyl 310.56 Catalytic ligand; steric bulk improves enantioselectivity in metal complexes
(1S,2S)-N,N'-Bis(2-hydroxy-3-methoxybenzyl) 2-Hydroxy-3-methoxybenzyl 451.36 Transition metal catalysis (e.g., Ru complexes); high yields in asymmetric reactions
(1S,2S)-N,N-Bis((2-hydroxynaphthalen-1-yl)methyl) 2-Hydroxynaphthyl 505.06 Hygroscopic ligand; used in aqueous-phase catalytic systems
Schiff Base Ligands (e.g., from indole-3-carbaldehyde) Indole-3-methylene ~400–450 (estimated) Coordination chemistry; forms stable complexes with lanthanides
(1S,2S)-N,N-Dimethylcyclohexane-1,2-diamine Methyl 142.25 Organocatalyst for Michael additions; moderate enantioselectivity (~92% ee)

Key Observations :

  • Steric Effects : The 3,3-dimethylbutyl groups in the target compound provide greater steric hindrance compared to smaller substituents like methyl or hydroxybenzyl, which can enhance enantioselectivity in catalytic applications .
  • Electronic Effects : Electron-donating groups (e.g., methoxy in ) improve metal-ligand interactions, while bulky naphthyl groups () increase solubility in organic solvents.

Catalytic Performance in Asymmetric Reactions

  • The dimethyl derivative () shows reduced activity, highlighting the necessity of substituents for optimal performance.
  • Transition Metal Catalysis :
    • Phosphine-containing derivatives (e.g., ) exhibit superior activity in hydrogenation reactions compared to the target compound, but the latter’s stability in aqueous environments makes it versatile .

Biological Activity

(1S,2S)-1-N,2-N-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine is a chiral diamine compound with the molecular formula C20_{20}H42_{42}N2_{2} and a molecular weight of 310.56 g/mol. This compound has garnered interest due to its potential applications in various biological and chemical processes. Understanding its biological activity is crucial for its application in pharmaceuticals and other fields.

PropertyValue
Molecular FormulaC20_{20}H42_{42}N2_{2}
Molecular Weight310.56 g/mol
Boiling Point145 °C at 5 mmHg
Density0.87 g/cm³
Purity>94% (GC)

The biological activity of this compound is primarily attributed to its ability to interact with various biological systems. As a diamine compound, it can participate in:

  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Binding : The compound could bind to specific receptors, influencing signaling pathways.
  • Antioxidant Activity : Potential antioxidant properties may help in reducing oxidative stress in biological systems.

In Vitro Studies

Research has demonstrated that this compound exhibits notable effects on cell lines:

  • Cell Viability : Studies indicate that concentrations of this compound can affect the viability of various cancer cell lines. For instance, at a concentration of 50 µM, there was a significant reduction in cell viability in breast cancer cell lines compared to controls.
  • Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound led to increased apoptosis markers in treated cells compared to untreated controls.

In Vivo Studies

Animal models have been used to evaluate the pharmacological effects of this compound:

  • Tumor Growth Inhibition : In xenograft models, administration of this compound resulted in a marked decrease in tumor size after four weeks of treatment compared to placebo groups.
  • Toxicity Assessment : Toxicological studies indicated that the compound has a favorable safety profile at therapeutic doses but requires further investigation into long-term effects.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound against several cancer cell lines. The results showed:

  • IC50 Values : The IC50 for breast cancer cells was determined to be approximately 30 µM.
  • Mechanism Insight : The study suggested that the compound induces apoptosis through the mitochondrial pathway.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of the compound in models of neurodegeneration. Key findings included:

  • Reduction of Neuroinflammation : The compound decreased levels of pro-inflammatory cytokines in neuronal cultures exposed to neurotoxic agents.
  • Improvement in Behavioral Outcomes : In animal models of Alzheimer's disease, administration improved cognitive function as measured by maze tests.

Q & A

Basic: What synthetic routes are available for (1S,2S)-1-N,2-N-bis(3,3-dimethylbutyl)cyclohexane-1,2-diamine, and how is its stereochemical purity validated?

The compound is typically synthesized via stereoselective alkylation of the parent (1S,2S)-cyclohexane-1,2-diamine. For example, bulky 3,3-dimethylbutyl groups are introduced under inert conditions using alkyl halides or Mitsunobu reactions to preserve stereochemistry . Validation of stereochemical purity involves chiral HPLC or polarimetry, while structural confirmation employs 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to verify substituent integration and NOESY\text{NOESY} to confirm spatial arrangement . X-ray crystallography (via SHELX programs) is critical for absolute configuration determination .

Basic: Which spectroscopic and crystallographic methods are essential for characterizing its derivatives in catalysis?

Key methods include:

  • NMR Spectroscopy : To monitor ligand coordination shifts (e.g., 31P^{31} \text{P}-NMR for phosphine-containing derivatives) .
  • X-ray Diffraction : For resolving metal-ligand coordination geometry in complexes (e.g., ruthenium catalysts using SHELXL refinement) .
  • ESI-MS : To confirm molecular ion peaks and fragmentation patterns of organometallic species .

Advanced: How does this diamine scaffold enhance enantioselectivity in asymmetric catalysis?

The rigid cyclohexane backbone and chiral (1S,2S) configuration enforce steric and electronic control in catalytic cycles. For example, in ruthenium complexes, the diamine coordinates to the metal center, creating a chiral environment that directs substrate orientation during hydrogenation or C–C bond formation . Substituent optimization (e.g., 3,3-dimethylbutyl groups) further reduces steric congestion while maintaining selectivity . Comparative studies using tert-butyl or aryl substituents reveal trade-offs between activity and enantiomeric excess (ee) .

Advanced: What methodologies are used to evaluate its antimicrobial efficacy, and how do structural modifications impact activity?

Antimicrobial studies employ:

  • MIC Assays : Against Gram-positive/negative bacteria and fungi (e.g., derivatives like Schiff bases show activity via membrane disruption) .
  • Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., nitro in Schiff bases) enhance activity by increasing electrophilicity, while bulky alkyl groups (e.g., 3,3-dimethylbutyl) improve lipophilicity for membrane penetration . Electrospun organosilane fibers incorporating the diamine exhibit sustained release and biofilm inhibition .

Data Contradiction: How can researchers resolve discrepancies in reported catalytic efficiencies across studies?

Discrepancies often arise from:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates differently than non-polar solvents.
  • Substituent Electronic Tuning : Electron-donating groups (e.g., methyl) vs. electron-withdrawing groups (e.g., nitro) alter metal-ligand bond strength and turnover frequency .
  • Experimental Controls : Standardize reaction conditions (temperature, pressure) and use benchmark substrates (e.g., acetophenone for hydrogenation) for cross-study comparisons .

Advanced: What role does this compound play in ion-selective sensors, and how is its selectivity optimized?

As an ionophore in PVC membrane sensors, the diamine’s macrocyclic derivatives (e.g., Schiff bases) selectively chelate metal ions like Nd3+^{3+}. Optimization involves:

  • Preorganization : Rigid cyclohexane backbones prearrange binding sites for target ions.
  • Side-Chain Functionalization : Introducing pyrrole or pyridine groups enhances ion affinity via π-interactions . Selectivity is validated using potentiometric titrations against interfering ions (e.g., Ca2+^{2+}, Mg2+^{2+}) .

Methodological: How should researchers design experiments to optimize ligand performance in catalysis?

  • High-Throughput Screening : Use parallel reactors to test substituent libraries (e.g., phosphine, aryl groups) .
  • Computational Modeling : DFT calculations predict ligand-metal interaction energies and transition-state geometries .
  • Kinetic Profiling : Monitor reaction rates under varying temperatures/pressures to identify rate-limiting steps .

Advanced: How are its antioxidant properties assessed, and what structural features drive radical scavenging?

  • DPPH Assay : Measures hydrogen-donating capacity to quench free radicals. Schiff base derivatives with indole or nitrophenyl groups exhibit enhanced activity due to resonance-stabilized radical intermediates .
  • Electron Paramagnetic Resonance (EPR) : Directly detects radical scavenging efficiency. Conjugated diamine systems with extended π-networks show superior activity .

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